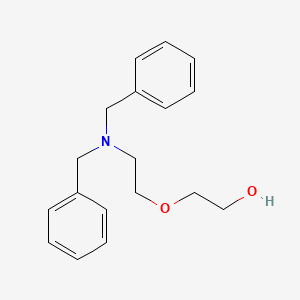
2-(2-(Dibenzylamino)ethoxy)ethanol
Descripción general
Descripción
2-(2-(Dibenzylamino)ethoxy)ethanol is an organic compound with the molecular formula C18H23NO2. It is characterized by the presence of a dibenzylamino group attached to an ethoxyethanol backbone. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Dibenzylamino)ethoxy)ethanol typically involves the reaction of dibenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(Dibenzylamino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of dibenzylamine or other secondary amines.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Dibenzylamino)ethoxy)ethanol finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(2-(Dibenzylamino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by altering the conformation and activity of proteins involved in these pathways .
Comparación Con Compuestos Similares
2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but with dimethylamino group instead of dibenzylamino.
2-(2-(Diethylamino)ethoxy)ethanol: Contains a diethylamino group, offering different reactivity and applications.
Uniqueness: 2-(2-(Dibenzylamino)ethoxy)ethanol is unique due to the presence of the bulky dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies where such properties are desired .
Propiedades
IUPAC Name |
2-[2-(dibenzylamino)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-12-14-21-13-11-19(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,20H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMUDNFDCHOWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
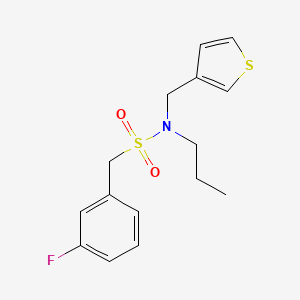
![3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2985537.png)
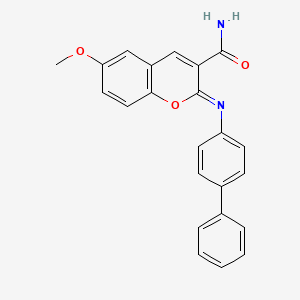
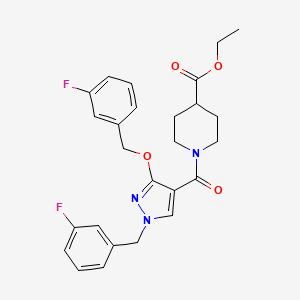

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2985547.png)
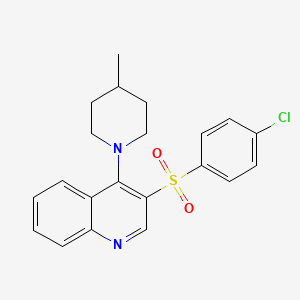
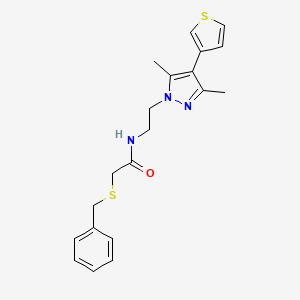
![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)
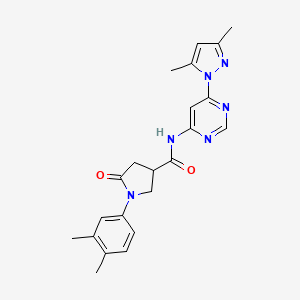
![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)
![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)
![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)
